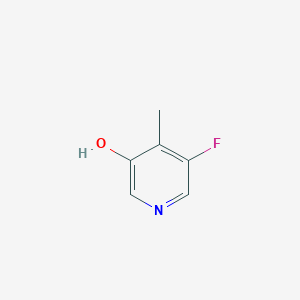![molecular formula C11H21ClN2O2 B11926713 5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)
5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride is a synthetic compound that belongs to the class of spirocyclic amines. The compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino functionality enhances its stability and makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2,2-bis(bromomethyl)-1,3-propanediol.
Formation of Spirocyclic Intermediate: The starting material undergoes a series of reactions, including cyclization and protection, to form the spirocyclic intermediate.
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalyst like Amberlyst-15 in ethanol.
Final Product: The final product, this compound, is obtained after purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide synthesis.
Major Products Formed
Free Amine: Obtained after Boc deprotection.
Peptide Derivatives: Formed through coupling reactions with carboxylic acids or other amino acids.
Wissenschaftliche Forschungsanwendungen
5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptidomimetics and small molecule inhibitors.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of 5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity towards target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-amino-2-thiaspiro[3,3]heptane hydrochloride: Another spirocyclic compound with similar structural features but different heteroatoms.
5-azaspiro[4.2]heptane hydrochloride: A related compound with a different ring size and substitution pattern.
Uniqueness
5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination provides stability and versatility in synthetic applications, making it a valuable tool in organic chemistry and drug discovery.
Eigenschaften
Molekularformel |
C11H21ClN2O2 |
|---|---|
Molekulargewicht |
248.75 g/mol |
IUPAC-Name |
tert-butyl N-(5-azaspiro[2.4]heptan-5-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)12-13-7-6-11(8-13)4-5-11;/h4-8H2,1-3H3,(H,12,14);1H |
InChI-Schlüssel |
KLRVJPBSNXYGMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NN1CCC2(C1)CC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)
![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)


![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)




